
5,6,7-Trimethyl-1,8-naphthyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trimethyl-1,8-naphthyridin-3-amine: is a heterocyclic compound with the molecular formula C11H13N3 . It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . This compound has a molecular weight of 187.24 g/mol and a density of 1.162 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds .
Applications De Recherche Scientifique
5,6,7-Trimethyl-1,8-naphthyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA duplexes containing abasic sites, affecting gene detection and expression . The compound’s binding affinity and selectivity are influenced by the presence of specific functional groups and the overall molecular structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6,7-Trimethyl-1,8-naphthyridin-3-amine include other naphthyridine derivatives such as:
- 2-Amino-5,6,7-trimethyl-1,8-naphthyridine
- 1,8-Naphthyridin-2-amine
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl-methylamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution at positions 5, 6, and 7 of the naphthyridine ring enhances its stability and reactivity compared to other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
5,6,7-trimethyl-1,8-naphthyridin-3-amine |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)10-4-9(12)5-13-11(10)14-8(6)3/h4-5H,12H2,1-3H3 |
Clé InChI |
QZYXEULOVYVJOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N=CC(=C2)N)N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


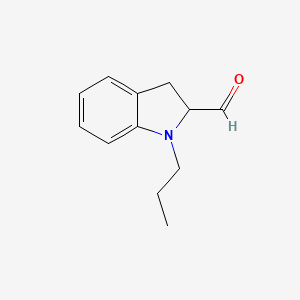
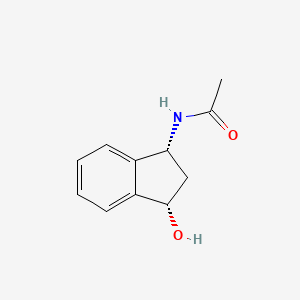
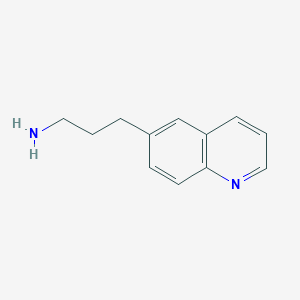
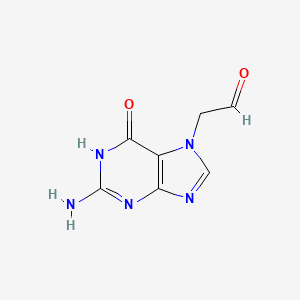
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
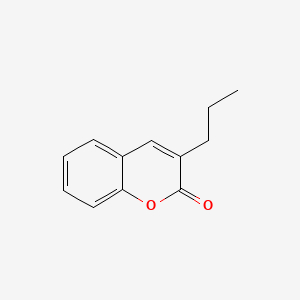




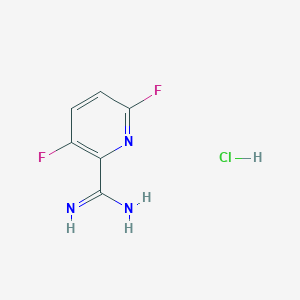
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)
